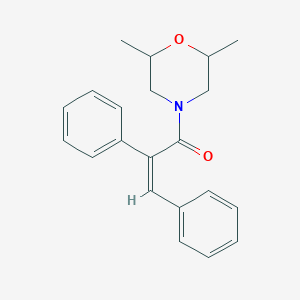![molecular formula C15H23NO3S B5378326 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide, also known as DMPP, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide acts as a positive allosteric modulator of the GABA-A receptor and the glycine receptor, enhancing their activity. This leads to increased inhibition of neuronal activity, resulting in various physiological effects. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has also been shown to have some activity at the nicotinic acetylcholine receptor, although its exact mechanism of action at this receptor is not fully understood.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been shown to have various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant effects. It has also been shown to have some analgesic properties. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been found to have a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors, as well as its low toxicity profile. However, 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide research, including further investigation of its potential therapeutic applications, such as in the treatment of anxiety disorders or epilepsy. Additionally, 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide could be used as a tool compound for investigating the role of specific receptors in various physiological and pathological conditions. Further research could also focus on developing more efficient and cost-effective synthesis methods for 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide.
Méthodes De Synthèse
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide can be synthesized through a multi-step process involving the reaction of 4-(methylsulfonyl)phenylacetic acid with 2,2-dimethylpropanoyl chloride. The resulting compound can be purified through recrystallization and characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to interact with various receptors in the central nervous system, such as the GABA-A receptor and the glycine receptor, leading to changes in neuronal activity. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has also been studied for its potential use as a tool compound for investigating the role of specific receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylsulfonylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-6-13(16-14(17)15(2,3)4)11-7-9-12(10-8-11)20(5,18)19/h7-10,13H,6H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOQQUNSPQIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)

![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)


![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)

![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)